molecular formula C14H14N2O B1202840 N-(4,6-Dimethyl-2-pyridinyl)benzamide CAS No. 94843-50-2

N-(4,6-Dimethyl-2-pyridinyl)benzamide

Cat. No.: B1202840
CAS No.: 94843-50-2
M. Wt: 226.27 g/mol
InChI Key: NVKSBZOFCYGLHB-UHFFFAOYSA-N
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Description

N-(4,6-Dimethyl-2-pyridinyl)benzamide is a benzamide derivative featuring a pyridine ring substituted with methyl groups at the 4- and 6-positions. Its molecular structure combines a planar benzamide moiety with a sterically hindered pyridinyl group, which influences its physicochemical properties and reactivity. The Safety Data Sheet (SDS) for its methyl-substituted analog, N-(4,6-dimethylpyridin-2-yl)-2-methylbenzamide, highlights standard handling precautions for benzamide derivatives, including avoiding inhalation and skin contact .

Properties

CAS No.

94843-50-2

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)benzamide

InChI

InChI=1S/C14H14N2O/c1-10-8-11(2)15-13(9-10)16-14(17)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,15,16,17)

InChI Key

NVKSBZOFCYGLHB-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC=CC=C2)C

Other CAS No.

94843-50-2

Synonyms

N-(4,6-dimethyl-2-pyridinyl)benzamide
NDMPB

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
N-(4,6-Dimethyl-2-pyridinyl)benzamide and its derivatives have been investigated for their anticancer potential. Studies indicate that these compounds can inhibit the growth of various cancer cell lines. For example, compounds similar to this compound have shown promising results against colorectal carcinoma cells (HCT116), with some exhibiting IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU) . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research demonstrates that benzamide derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) below 2 µM against pathogens such as Staphylococcus aureus and Escherichia coli . This highlights the potential of this compound in developing new antimicrobial agents.

Biological Research

Enzyme Inhibition Studies
this compound has been utilized in studies focusing on enzyme inhibition. Its structural features allow it to interact with various biological targets, making it a valuable tool in understanding biochemical pathways . For instance, its ability to inhibit dihydrofolate reductase (DHFR), an important target for many antimicrobial agents, has been explored .

Bioassays and Toxicological Studies
The compound has been subjected to bioassays to evaluate its toxicity and efficacy in living organisms. These studies are crucial for determining the safety profiles of new drugs derived from this compound. The results indicate that certain derivatives possess favorable safety profiles while maintaining biological activity .

Industrial Applications

Synthesis of Agrochemicals
In industrial chemistry, this compound serves as an intermediate in the synthesis of agrochemicals. Its derivatives are being explored for their pesticidal properties, particularly as larvicides and fungicides . This application is critical in developing environmentally friendly agricultural products.

Material Science
The compound's unique chemical structure makes it a candidate for developing new materials. Its interactions at the molecular level can lead to innovative applications in polymer science and nanotechnology . Research into the synthesis of novel materials using this compound is ongoing.

Case Studies

Study Focus Findings Reference
Anticancer ActivityCompounds showed IC50 values lower than 5-FU against HCT116 cells
Antimicrobial EfficacySignificant activity against E. coli and S. aureus, with MIC < 2 µM
Enzyme InhibitionEffective inhibitor of DHFR, contributing to understanding of antimicrobial mechanisms
Pesticidal PropertiesDemonstrated larvicidal effects in bioassays

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key Features Reference
This compound Pyridinyl (4,6-dimethyl) Not reported Not reported Steric hindrance from methyl groups
N-(4,6-Dimethyl-2-pyridinyl)-3-chlorobenzamide Pyridinyl (4,6-dimethyl) + 3-Cl Not reported Not reported Electron-withdrawing Cl enhances reactivity
N-(4-Chlorophenyl)-2-(4,5-dicyanoimidazol-2-yl)benzamide (4b) Imidazole (4,5-dicyano) + 4-Cl 271–273 82 High thermal stability from dicyano group
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Phenethyl (3,4-dimethoxy) 90 80 Flexible ethyl linker; lower melting point
N-(4,6-Dimethylpyrimidin-2-yl)-6-nitrobenzimidazol-2-amine Pyrimidinyl (4,6-dimethyl) + nitro Not reported Not reported Nitro group enhances π-π stacking

Key Observations:

Substituent Impact on Melting Points :

  • Imidazole-based derivatives (e.g., 4b) exhibit high melting points (271–294°C) due to rigid aromatic systems and strong intermolecular interactions . In contrast, Rip-B, with a flexible ethyl linker and methoxy groups, melts at 90°C, reflecting reduced crystallinity .
  • Methyl and chloro substituents on the pyridinyl/pyrimidinyl rings (e.g., ) likely increase melting points compared to aliphatic analogs, though exact data are unavailable.

Synthetic Yields :

  • Imidazole derivatives (4a–4j) are synthesized via three-component reactions with yields >80%, indicating efficient coupling strategies .
  • Rip-B is synthesized via direct acylation of 3,4-dimethoxyphenethylamine with benzoyl chloride (80% yield), a simpler but less versatile approach .

Electron-donating methyl groups (e.g., ) increase steric hindrance, which may reduce reactivity but improve metabolic stability in drug design.

Crystallographic and Computational Insights

These tools enable precise determination of bond angles and torsional strain, critical for understanding conformational flexibility.

Preparation Methods

Classical Acylation via Acid Chloride Intermediates

The most widely documented method for synthesizing N-(4,6-Dimethyl-2-pyridinyl)benzamide involves the direct acylation of 4,6-dimethyl-2-aminopyridine using benzoyl chloride. This approach, detailed in a 1985 study, employs a Schotten-Baumann-type reaction under basic aqueous conditions . The amine reacts with benzoyl chloride in a biphasic system (water and dichloromethane), with sodium hydroxide facilitating deprotonation of the aminopyridine and scavenging HCl byproducts. The reaction typically proceeds at room temperature for 4–6 hours, yielding the target compound in 68–72% purity after crystallization from ethanol .

Key modifications to this method include:

  • Solvent Optimization : Replacing dichloromethane with toluene improves reaction homogeneity, particularly at higher scales .

  • Base Selection : Triethylamine (TEA) in anhydrous tetrahydrofuran (THF) enhances reaction rates by avoiding hydrolysis of the acid chloride .

Coupling Reagent-Mediated Amide Bond Formation

Modern synthetic protocols leverage coupling reagents to activate carboxylic acids directly, bypassing the need for acid chloride intermediates. A 2020 patent outlines the use of propanephosphonic acid anhydride (T3P) for synthesizing structurally related amides. In this method:

  • Benzolic acid and 4,6-dimethyl-2-aminopyridine are combined in dichloromethane.

  • T3P (50% w/w in ethyl acetate) and diisopropylethylamine (DIPEA) are added sequentially.

  • The reaction proceeds at 0–5°C for 1 hour, followed by warming to room temperature.

This method achieves yields of 85–89% with >99% HPLC purity, demonstrating superior efficiency compared to classical acylation . Comparative data for common coupling reagents is provided in Table 1.

Table 1: Performance of Coupling Reagents in Amide Synthesis

ReagentSolventTemperature (°C)Yield (%)Purity (%)
T3P DCM0–258999.5
HBTU DMF257898.2
EDC THF257297.8

One-Pot Tandem Reactions for Streamlined Synthesis

A patent describing pyrimethanil synthesis offers insights into adaptable one-pot strategies. While the core structure differs (pyrimidine vs. pyridine), the methodology informs potential optimizations:

  • Guanidinium Intermediate Formation : Reacting 4,6-dimethyl-2-aminopyridine with cyanamide in aqueous HCl generates a guanidinium salt in situ.

  • Cyclization with Acetylacetone : Introducing acetylacetone and NaOH induces cyclization, though this step requires modification to retain the pyridine backbone .

Preliminary adaptations of this approach have achieved 60–65% yields, highlighting challenges in preserving ring structure integrity during cyclization .

Crystallization and Purification Techniques

Post-synthetic purification critically impacts product quality. The 1985 protocol recommends recrystallization from ethanol, yielding needle-like crystals with a melting point of 172–174°C. Alternative solvents show varied efficacy:

  • Isopropanol : Produces smaller crystals but higher purity (99.1%) .

  • Ethanol/Water (3:1) : Reduces residual coupling reagents to <0.1% .

Scalability and Industrial Considerations

Large-scale production (≥1 kg) necessitates adjustments to classical methods:

  • Continuous Flow Reactors : Mitigate exothermic risks during acid chloride formation .

  • In-Process Controls (IPC) : Monitoring reaction completion via FTIR (loss of –NH2 stretch at 3350 cm⁻¹) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4,6-Dimethyl-2-pyridinyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 4,6-dimethyl-2-aminopyridine with benzoyl chloride derivatives under reflux conditions. Pyridine is often used as a catalyst and solvent to facilitate amide bond formation. Key parameters for optimization include reaction temperature (80–120°C), stoichiometric ratios (1:1.2 amine:acyl chloride), and reaction time (4–8 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (>70%) and purity .

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in methanol or dichloromethane. Data collection using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SHELXL (via the SHELX suite) ensures precise determination of bond lengths, angles, and torsional parameters. For example, the pyridinyl-benzamide dihedral angle is typically ~15–25°, confirming planarity .

Q. What analytical techniques are critical for characterizing the compound’s stability under varying conditions?

  • Methodological Answer :

  • Thermal stability : Thermogravimetric analysis (TGA) at 10°C/min under nitrogen reveals decomposition temperatures (>200°C).
  • pH sensitivity : Stability assays in buffered solutions (pH 1–13) monitored via HPLC (C18 column, acetonitrile/water gradient) show degradation at extremes (pH <2 or >12) .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic properties (HOMO-LUMO gaps, dipole moments) and reactive sites for derivatization. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies substituents (e.g., nitro or trifluoromethyl groups) that improve binding affinity. Synthesis validation follows via Suzuki coupling or nucleophilic aromatic substitution .

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzamide analogs?

  • Methodological Answer :

  • Meta-analysis : Cross-reference bioactivity datasets (ChEMBL, PubChem) to identify assay-specific variables (e.g., cell lines, IC50 protocols).
  • Structural benchmarking : Compare crystallographic data (CCDC entries) to confirm conformational differences impacting activity.
  • Dose-response validation : Reproduce assays under standardized conditions (e.g., MTT viability tests in HepG2 cells) .

Q. How is the SHELX suite employed in resolving crystallographic ambiguities for this compound?

  • Methodological Answer : SHELXD (for phase problem solutions) and SHELXL (for refinement) are used iteratively. Key steps include:

  • Data scaling : SCALE3 in SHELX corrects absorption effects.
  • Hydrogen placement : HFIX commands assign positions geometrically.
  • Twinned data : TWIN/BASF commands refine twin fractions (e.g., for non-merohedral twinning). Final R1 values <0.05 indicate high precision .

Q. What role does the pyridinyl moiety play in modulating the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : LogP measurements (shake-flask method) show increased hydrophobicity (LogP ~2.5) due to methyl groups.
  • Metabolic stability : Cytochrome P450 (CYP3A4) microsomal assays quantify oxidation rates. Methyl substituents at C4/C6 reduce metabolic clearance by ~40% compared to unsubstituted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.